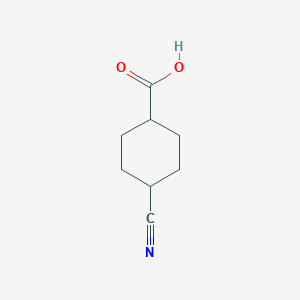
Trans-4-cyanocyclohexanecarboxylic acid
概要
説明
Trans-4-cyanocyclohexanecarboxylic acid is an organic compound belonging to the family of carboxylic acids. It is characterized by a cyclohexane ring substituted with a cyano group at the fourth position and a carboxylic acid group at the first position. This compound is a white crystalline powder with a molecular formula of C8H11NO2 and a molar mass of 153.18 g/mol .
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
While the specific mechanism of action for trans-4-cyanocyclohexanecarboxylic acid is not provided in the search results, it can be inferred from its structural similarity to tranexamic acid. Tranexamic acid is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure .
Safety and Hazards
The safety data sheet for trans-4-cyanocyclohexanecarboxylic acid indicates that it has some hazards. It has a signal word of “Warning” and precautionary statements include “P280-P305+P351+P338”, indicating that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing trans-4-cyanocyclohexanecarboxylic acid involves the hydrogenation of 4-cyanobenzoic acid. The reaction is typically carried out in the presence of a suitable catalyst, such as Raney nickel, under an atmosphere of hydrogen. The reaction mixture is maintained at room temperature and the initial hydrogen pressure is set at 20 kg/cm². After the reaction is complete, the catalyst is removed by filtration, and the product is purified by recrystallization from a mixed solution of water and acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Trans-4-cyanocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine group using hydrogenation in the presence of a catalyst.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The cyano group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Hydrogenation: Raney nickel as a catalyst, hydrogen gas, room temperature, and high pressure.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Nucleophilic Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the nucleophile
Major Products Formed
Reduction: Trans-4-aminomethylcyclohexane-1-carboxylic acid.
Hydrolysis: Trans-4-carboxycyclohexane-1-carboxylic acid.
Substitution: Various substituted cyclohexanecarboxylic acids depending on the nucleophile used
類似化合物との比較
Trans-4-cyanocyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Trans-4-aminomethylcyclohexane-1-carboxylic acid: Similar structure but with an amine group instead of a cyano group.
Trans-4-carboxycyclohexane-1-carboxylic acid: Similar structure but with an additional carboxylic acid group instead of a cyano group.
Cyclohexanecarboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions
This compound is unique due to the presence of both a cyano group and a carboxylic acid group, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-cyanocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWYCAIEUYAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435944 | |
| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-68-1, 4848-16-2 | |
| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-cyanocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
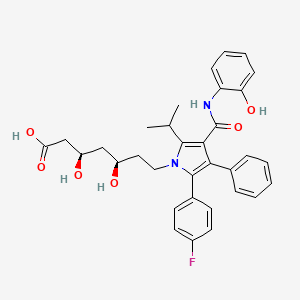
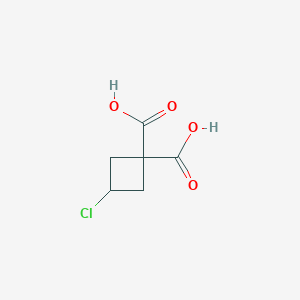
![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
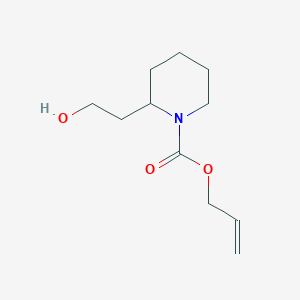
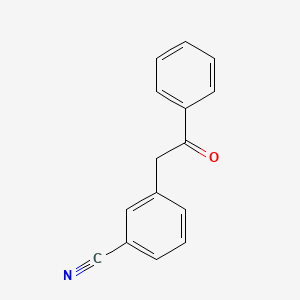

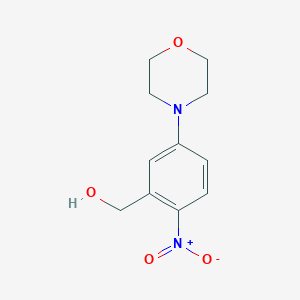
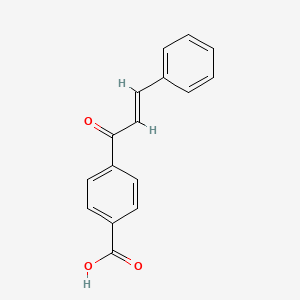
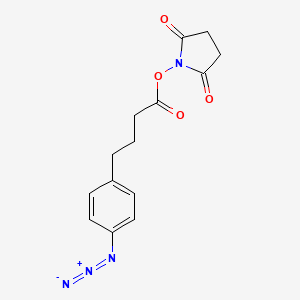

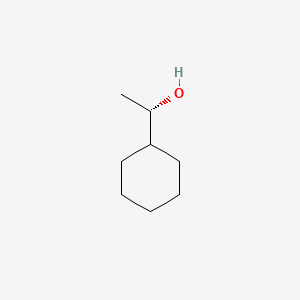
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)


